molecular formula C₂₁H₂₄N₂O₆S B1145729 Nafcillin Penilloic Acid Ester CAS No. 940306-31-0

Nafcillin Penilloic Acid Ester

Cat. No.: B1145729
CAS No.: 940306-31-0
M. Wt: 432.49
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Description

Nafcillin Penilloic Acid Ester is a derivative of nafcillin, a β-lactam antibiotic belonging to the penicillin class. Nafcillin itself is a semi-synthetic penicillinase-resistant penicillin, primarily used to treat staphylococcal infections. Penilloic acid derivatives are formed via hydrolytic degradation of the β-lactam ring, a process critical to both antibiotic inactivation and the formation of immunogenic metabolites . Specifically, this compound arises from esterification of the penilloic acid moiety, a common degradation product of nafcillin.

Properties

CAS No.

940306-31-0

Molecular Formula

C₂₁H₂₄N₂O₆S

Molecular Weight

432.49

Synonyms

(αR,4S)-4-Carboxy-α-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nafcillin Penilloic Acid Ester involves the conversion of nafcillin to its penilloic acid derivative. This process typically includes the hydrolysis of the beta-lactam ring of nafcillin under acidic or basic conditions, followed by esterification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Nafcillin Penilloic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives .

Mechanism of Action

Nafcillin Penilloic Acid Ester exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in cell wall synthesis. This inhibition leads to the destruction of the bacterial cell wall and ultimately the death of the bacteria .

Comparison with Similar Compounds

Structural and Chemical Properties

Nafcillin Penilloic Acid Ester shares structural similarities with penilloic acid derivatives of other β-lactam antibiotics but differs in side-chain composition. Key comparisons include:

Compound Parent Antibiotic Molecular Formula Key Structural Features
This compound Nafcillin C₂₁H₂₃N₃O₅S (estimated) Esterified penilloic acid with naphthyl group
Amoxicillin Penilloic Acid Amoxicillin C₁₅H₂₁N₃O₄S Hydroxyphenyl side chain
Ampicillin Penilloic Acid Ampicillin C₁₅H₂₁N₃O₃S Phenyl side chain
Flucloxacillin Penilloic Acid Flucloxacillin C₁₉H₂₀ClFN₃O₄S Chloro-fluoro-phenyl side chain

Key Differences :

  • The naphthyl group in nafcillin confers greater hydrophobicity compared to the phenyl/hydroxyphenyl groups in ampicillin/amoxicillin derivatives .
  • Esterification in nafcillin’s derivative enhances stability but may delay hydrolysis and drug release compared to non-esterified penilloic acids .
Binding Affinity and Pathway Activation
  • This compound: No direct data, but esterification may modulate interaction with serum proteins (e.g., human serum albumin, HSA). Non-esterified penilloic acid binds HSA via residues Arg209, Lys212, and Val216, forming hydrogen bonds and hydrophobic interactions .
  • Penilloic Acid (General) : Exhibits strong binding to RhoA-GTPγS (docking score: -7.0 kcal/mol), activating the RhoA/ROCK pathway linked to vascular inflammation . Comparatively, penicilloic acid (-4.7 kcal/mol) and penamaldic acid (-4.1 kcal/mol) show weaker binding .
Hypersensitivity Reactions
  • This compound : As an impurity, its presence in formulations may contribute to NAHRs, though esterification could reduce reactivity compared to free penilloic acid .
  • Amoxicillin/Ampicillin Penilloic Acids : Directly induce dose-dependent vascular permeability and inflammatory exudation in murine models, independent of IgE .

Pharmaceutical and Analytical Considerations

Impurity Profiles
Compound Regulatory Status (Example) Maximum Allowed Limit
This compound USP reference standard (MM0392.02) Not specified; controlled via LC-HRMS
Flucloxacillin Penilloic Acid Identified as MM0489.02 impurity Monitored in batch release testing

Pharmacokinetic and Stability Profiles

  • This compound : Enhanced stability due to esterification, delaying hydrolysis in physiological conditions. Release kinetics depend on copolymer composition .
  • Non-Esterified Penilloic Acids: Rapidly form in aqueous environments, contributing to short half-lives of parent antibiotics .

Q & A

Basic Research Questions

Q. What are the key amino acid residues in human serum albumin (HSA) involved in binding Nafcillin Penilloic Acid Ester, and how can these interactions be modeled computationally?

  • Methodological Answer : Molecular docking tools (AutoDock Vina 1.1.2, AutoDock Tools 1.5.7) and structural visualization software (PyMol 2.5) are critical for identifying binding sites. Residues Arg209, Lys212, Val216, and Ala350 in HSA subdomains IIA and IIIA are implicated in hydrophobic interactions and hydrogen bonding with the thiazolidine ring of penilloic acid . Researchers should use Protein Data Bank entry 1AO6 for HSA structure, validate binding pockets via Protein Plus server, and quantify interactions using PLIP tool for non-covalent bond analysis .

Q. How can this compound be distinguished from its isomers or degradation products in biological samples?

  • Methodological Answer : Optimize chromatographic separation using UHPLC-MS/MS with extended gradient protocols (e.g., 25-minute gradients) to resolve isomers like (R)- and (S)-penilloic acid. Retention times for penillic acid (6.08 min), penilloic acid (7.95 min), and parent compounds (e.g., penicillin G at 11.05 min) should be validated with matrix-matched calibration curves to minimize interference .

Q. What regulatory guidelines apply to the synthesis and impurity profiling of this compound in pharmaceutical research?

  • Methodological Answer : Follow USP-NF standards (e.g., USP42-NF37 1S) and LGC Quality reference materials (e.g., MM0392.02 for Penilloic Acids of Nafcillin) for impurity identification. Use Certificates of Analysis (CoA) to validate purity and structural integrity, ensuring compliance with NIH preclinical reporting guidelines for experimental reproducibility .

Advanced Research Questions

Q. How does this compound induce non-IgE-mediated hypersensitivity, and what experimental models validate its role in vascular hyperpermeability?

  • Methodological Answer : Utilize murine models to assess immediate hypersensitivity via intravenous administration. Quantify arachidonic acid metabolites (PGs, LTs, HETEs) in lung tissue using UPLC-MS/MS, followed by multivariate analysis (PCA, PLS-DA) in Metaboanalyst 5.0 to identify metabolite patterns. Validate RhoA/ROCK pathway activation via Western blot for GTP-RhoA, p-MYPT1, and p-MLC2 expression at 15-minute post-exposure intervals .

Q. What contradictions exist in the reported binding affinities of this compound to HSA, and how can experimental design address these discrepancies?

  • Methodological Answer : Variations in docking scores (e.g., AutoDock vs. Vina) or buffer conditions (pH, ionic strength) may alter binding predictions. Reconcile data by cross-validating in silico results with biophysical assays (e.g., ITC, SPR) under physiological conditions. Report detailed experimental parameters (temperature, HSA concentration) per NIH preclinical guidelines to enhance reproducibility .

Q. How can researchers optimize metabolomic workflows to study this compound’s role in arachidonic acid metabolism?

  • Methodological Answer : Implement targeted metabolomics with isotope-labeled internal standards (e.g., d8-arachidonic acid) to quantify 28+ AAMs. Use lung tissue homogenates centrifuged at 14,000×g (4°C) to pellet debris, followed by solid-phase extraction (C18 columns) and UPLC-MS/MS with electrospray ionization in negative mode. Normalize data to tissue weight and batch-correct using QC samples .

Q. What computational and experimental strategies are recommended to map minor determinant interactions of penilloic acid with serum proteins beyond HSA?

  • Methodological Answer : Expand docking studies to include alternative serum proteins (e.g., α-1-acid glycoprotein) using SwissDock or HDOCK servers. Validate predictions with competitive displacement assays using fluorescent probes (e.g., dansylamide) and circular dichroism to confirm conformational changes in protein structure .

Methodological Considerations for Data Analysis

  • Statistical Reporting : For preclinical studies, apply PLS-DA with model quality metrics (accuracy >0.8, R2 >0.8) and report permutation testing results to avoid overfitting .
  • Chromatographic Troubleshooting : If co-elution occurs, adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) or column temperature (30–40°C) to improve peak symmetry .

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